3-methyl-1-propyl-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-propylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJYIHVZMQPOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight and formula of 1-propyl-3-methyl-4-aminopyrazole
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
1-Propyl-3-methyl-4-aminopyrazole (CAS Registry Number: Predicted/Analogous based on structure) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). As a member of the 4-aminopyrazole class, it serves as a critical nucleophilic scaffold for developing kinase inhibitors, GPCR ligands, and agrochemicals. Its structural integrity—defined by the electron-rich pyrazole core substituted with a propyl chain at
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a robust synthetic workflow, and analytical validation protocols designed for drug discovery applications.
Physicochemical Profile
The molecular specifications below are derived from stoichiometric calculation and chemoinformatic consensus for the structure C
| Property | Value | Unit | Notes |
| IUPAC Name | 1-propyl-3-methyl-1H-pyrazol-4-amine | - | - |
| Molecular Formula | C | - | - |
| Molecular Weight | 139.20 | g/mol | Average Mass |
| Monoisotopic Mass | 139.1109 | Da | For HRMS [M+H] |
| Physical State | Oil or Low-Melting Solid | - | Dependent on purity/salt form |
| LogP (Predicted) | 0.8 – 1.2 | - | Lipophilic, suitable for CNS penetration |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | - | Amino group is weakly basic due to heteroaromatic ring |
| Solubility | DMSO, Methanol, DCM | - | Limited water solubility as free base |
Synthetic Pathways & Manufacturing
The synthesis of 1-propyl-3-methyl-4-aminopyrazole requires strict regiochemical control to distinguish it from the 5-methyl isomer. The most robust industrial route involves the Nitration-Reduction Sequence .
Reaction Scheme
The pathway begins with the alkylation of 3-methylpyrazole, followed by electrophilic aromatic substitution (nitration) and subsequent reduction.
Figure 1: Synthetic workflow for 1-propyl-3-methyl-4-aminopyrazole prioritizing regioselectivity.
Detailed Protocol
Step 1: Regioselective Alkylation
-
Reagents: 3-Methylpyrazole (1.0 eq), 1-Bromopropane (1.1 eq), Cs
CO or NaH (Base). -
Solvent: DMF or Acetonitrile.
-
Procedure: Treat 3-methylpyrazole with base at 0°C. Add 1-bromopropane dropwise. Stir at RT for 12h.[1]
-
Critical Note: This reaction produces a mixture of 1-propyl-3-methylpyrazole (desired) and 1-propyl-5-methylpyrazole.
-
Purification: The isomers must be separated via fractional distillation or flash column chromatography (SiO
; Hexane/EtOAc gradient). The 1,3-isomer is typically less polar and elutes first.
Step 2: Nitration
-
Reagents: HNO
(fuming), H SO (conc). -
Procedure: Dissolve the 1-propyl-3-methylpyrazole in conc. H
SO at 0°C. Add fuming HNO dropwise, maintaining temp <10°C. Heat to 60°C for 2h. -
Mechanism: The pyrazole ring is deactivated; however, the 4-position remains the most nucleophilic site for electrophilic attack.
Step 3: Reduction
-
Reagents: 10% Pd/C, H
(balloon) OR Fe powder, NH Cl. -
Procedure: Dissolve nitro-intermediate in MeOH. Add catalyst.[2] Stir under H
atmosphere for 4h. Filter through Celite.
Analytical Validation (QC)
To ensure the identity of the molecule, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C5-H | 7.10 – 7.20 | Singlet (s) | 1H | Pyrazole Ring Proton |
| NH | 3.80 – 4.20 | Broad Singlet (br s) | 2H | Primary Amine |
| N-CH | 3.85 – 3.95 | Triplet (t) | 2H | Propyl |
| C3-CH | 2.05 – 2.15 | Singlet (s) | 3H | Methyl group on Ring |
| CH | 1.70 – 1.80 | Multiplet (m) | 2H | Propyl |
| CH | 0.80 – 0.90 | Triplet (t) | 3H | Propyl terminal methyl |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]
= 140.1. -
Fragmentation Pattern: Look for loss of propyl group (M-43) or loss of ammonia (M-17) in MS/MS.
Application in Drug Discovery
The 4-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, often functioning as a bioisostere for aniline or aminothiazole groups.
Key Reaction Pathways
The primary amine at position 4 is the nucleophilic handle for library generation.
Figure 2: Derivatization pathways for high-throughput screening libraries.
Therapeutic Relevance[3][5]
-
Kinase Inhibition: The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor in the hinge region of ATP-binding pockets (e.g., CDK2, p38 MAPK inhibitors).
-
PDE5 Inhibitors: Analogs of this structure (specifically pyrazolo[4,3-d]pyrimidines) are precursors to Viagra-like compounds. The 1-propyl group provides hydrophobic bulk necessary for filling the hydrophobic pocket of the enzyme.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[3]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (browning) upon air exposure.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
References
-
PubChem Compound Summary. 1-Methyl-3-propyl-1H-pyrazol-4-amine (Isomer Analog Data). National Center for Biotechnology Information. [Link]
-
Fichez, J., et al. (2023). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. [Link]
-
Kumar, B., et al. (2025).[1][4] Pyrazole in drug development: a medicinal-chemistry based analysis. Molecular Diversity.[4] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Landscape of 3-Methyl-1-propyl-1H-pyrazol-4-amine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1] From the blockbuster anti-inflammatory drug celecoxib to potent anticancer agents, the versatility of the pyrazole core is well-documented.[1] This guide delves into the therapeutic potential of a specific, yet underexplored, class of pyrazole derivatives: those based on the 3-methyl-1-propyl-1H-pyrazol-4-amine framework. By synthesizing existing knowledge on related analogues, we aim to provide a forward-looking perspective for researchers, scientists, and drug development professionals on the potential applications of this promising chemical series.
Part 1: Synthesis and Chemical Exploration
The synthetic accessibility of a compound class is a critical determinant of its viability in a drug discovery program. While specific literature on the synthesis of 3-methyl-1-propyl-1H-pyrazol-4-amine derivatives is nascent, a robust synthetic strategy can be extrapolated from established methodologies for related 4-aminopyrazoles.
Proposed Synthetic Pathway
A plausible and efficient route to the target derivatives involves a multi-step synthesis, beginning with readily available starting materials. The following protocol outlines a logical and experimentally sound approach.
Experimental Protocol: Synthesis of 3-Methyl-1-propyl-1H-pyrazol-4-amine Derivatives
-
Step 1: Synthesis of 3-Methyl-1-propyl-1H-pyrazol-4-carbonitrile.
-
To a solution of propylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of (1-ethoxyethylidene)malononitrile.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the 3-methyl-1-propyl-1H-pyrazol-4-carbonitrile intermediate.
-
-
Step 2: Reduction of the Nitrile to the Amine.
-
Dissolve the pyrazole-4-carbonitrile intermediate in a suitable solvent like tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 gas with a Raney nickel catalyst), in a controlled manner at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced, as confirmed by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the core compound, 3-methyl-1-propyl-1H-pyrazol-4-amine.
-
-
Step 3: Derivatization of the 4-Amino Group.
-
The 4-amino group serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR).
-
Acylation: React the 3-methyl-1-propyl-1H-pyrazol-4-amine with various acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to generate a library of amide derivatives.
-
Sulfonylation: Treat the core amine with a range of sulfonyl chlorides to produce the corresponding sulfonamide analogues.
-
Reductive Amination: Condense the amine with different aldehydes or ketones, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, to introduce diverse alkyl or aryl substituents on the amino group.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route for 3-methyl-1-propyl-1H-pyrazol-4-amine derivatives.
Part 2: Therapeutic Potential - A Landscape of Possibilities
Based on the extensive body of research on structurally related pyrazole derivatives, the 3-methyl-1-propyl-1H-pyrazol-4-amine scaffold holds significant promise across multiple therapeutic areas. The following sections explore these potential applications, drawing inferences from published data on analogous compounds.
Anticancer Activity
The pyrazole nucleus is a well-established pharmacophore in oncology.[2] Numerous pyrazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3]
Mechanistic Insights from Related Compounds:
-
Kinase Inhibition: A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4] For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key players in cell cycle progression.[4]
-
Induction of Apoptosis: Many pyrazole-based compounds have been reported to induce programmed cell death (apoptosis) in cancer cells.[5] This is often achieved through the modulation of apoptotic pathways, such as the activation of caspases.
-
Anti-angiogenesis: Some pyrazole derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), a process that is essential for tumor growth and metastasis.
Structure-Activity Relationship (SAR) Considerations:
-
The N1-substituent on the pyrazole ring can significantly influence anticancer activity. The propyl group in the target scaffold may confer favorable pharmacokinetic properties.
-
The nature of the substituent on the 4-amino group is critical for potency and selectivity. The introduction of various aromatic or heteroaromatic moieties through amide or sulfonamide linkages can lead to interactions with specific amino acid residues in the active sites of target proteins.
Illustrative Data from a Hypothetical Screening Cascade:
The following table presents hypothetical IC50 values for a series of 3-methyl-1-propyl-1H-pyrazol-4-amine derivatives against a panel of human cancer cell lines, based on reported activities for similar pyrazole compounds.
| Compound ID | R Group on 4-Amino | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Lead-001 | -H | > 50 | > 50 | > 50 |
| Lead-002 | -C(O)Ph | 12.5 | 15.2 | 10.8 |
| Lead-003 | -C(O)-(4-Cl-Ph) | 5.8 | 7.1 | 4.9 |
| Lead-004 | -SO2Ph | 8.3 | 9.5 | 7.6 |
| Lead-005 | -CH2-(4-F-Ph) | 18.7 | 22.4 | 19.1 |
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential inhibition of a CDK by a pyrazole derivative, leading to cell cycle arrest.
Anti-inflammatory Activity
The use of pyrazole derivatives as anti-inflammatory agents is well-established, with several compounds having reached the market.[6] The 3-methyl-1-propyl-1H-pyrazol-4-amine scaffold is a promising starting point for the development of novel anti-inflammatory drugs.
Mechanistic Insights from Related Compounds:
-
COX Inhibition: A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some pyrazole derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Inhibition of Pro-inflammatory Cytokines: Some pyrazole analogues have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Compound Preparation: Dissolve the test compounds (3-methyl-1-propyl-1H-pyrazol-4-amine derivatives) and a reference inhibitor (e.g., celecoxib or indomethacin) in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
Add the enzyme, test compound or vehicle (DMSO), and assay buffer to a 96-well plate.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate at 37 °C for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a solution of HCl.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Other Potential Therapeutic Applications
The versatility of the pyrazole scaffold suggests that 3-methyl-1-propyl-1H-pyrazol-4-amine derivatives may have potential in other therapeutic areas as well:
-
Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties.[7] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
-
Neuroprotective Effects: Some pyrazole compounds have shown promise in preclinical models of neurodegenerative diseases.[8] Potential mechanisms include the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, and antioxidant effects that protect neurons from oxidative stress.[6]
Part 3: Future Directions and Perspectives
The 3-methyl-1-propyl-1H-pyrazol-4-amine scaffold represents a promising, yet largely unexplored, area for drug discovery. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutics.
Future research in this area should focus on:
-
Synthesis and Library Generation: The synthesis of a diverse library of derivatives with various substituents on the 4-amino group is crucial for establishing robust structure-activity relationships.
-
Broad Biological Screening: Screening this library against a wide range of biological targets, including kinases, inflammatory mediators, and microbial enzymes, will help to identify the most promising therapeutic applications.
-
Mechanism of Action Studies: Once lead compounds are identified, detailed mechanistic studies will be essential to understand how they exert their biological effects.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the rich history of pyrazole chemistry and embracing a systematic approach to drug discovery, the therapeutic potential of 3-methyl-1-propyl-1H-pyrazol-4-amine derivatives can be fully realized.
References
- [Reference to a general review on pyrazole synthesis and activity]
- [Reference to a paper on the synthesis of 4-aminopyrazoles]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- [Reference to a paper on the anti-inflamm
- [Reference to a paper on the anticancer activity of pyrazoles]
- [Reference to a paper on the neuroprotective effects of pyrazoles]
- [Reference to a paper on the antimicrobial activity of pyrazoles]
-
Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2021). ACG Publications. Retrieved February 15, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- [Reference to a review on the structure-activity rel
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- [Reference to a paper on kinase inhibition by pyrazoles]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2011). MDPI. Retrieved February 15, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. Retrieved February 15, 2026, from [Link]
-
(PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved February 15, 2026, from [Link]
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- 3. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
reductive amination protocols involving 4-aminopyrazoles
An Application Guide to the Reductive Amination of 4-Aminopyrazoles
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Functionalized 4-Aminopyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs.[1][2] Specifically, the 4-aminopyrazole moiety serves as a versatile building block, offering a crucial vector for molecular elaboration. The amino group at the C4 position is a key handle for introducing diverse substituents, thereby modulating the pharmacological properties of the parent molecule, including potency, selectivity, and pharmacokinetic profiles.
Reductive amination, also known as reductive alkylation, stands as one of the most robust and widely utilized methods for the N-functionalization of amines.[3][4] This powerful carbon-nitrogen bond-forming reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[5] Its prevalence in the pharmaceutical industry is a testament to its operational simplicity, broad substrate scope, and high functional group tolerance.[3]
This document provides researchers, scientists, and drug development professionals with a detailed technical guide to the theory and practice of reductive amination as applied to 4-aminopyrazole substrates. We will delve into the underlying mechanisms, compare common protocols, provide step-by-step experimental procedures, and offer field-proven insights to navigate common challenges, ensuring reliable and reproducible outcomes.
Pillar 1: Mechanistic Underpinnings of the Transformation
The reductive amination reaction is fundamentally a two-stage process that occurs in a single pot under appropriate conditions.[5][6] Understanding this sequence is critical for optimizing reaction parameters and troubleshooting unexpected results.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the 4-aminopyrazole nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[5] Under mildly acidic conditions, which catalyze the reaction, this hemiaminal readily dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible, and the equilibrium can be driven towards the imine by removing water.[5]
-
Hydride-Mediated Reduction: The newly formed C=N double bond of the imine or iminium ion is then irreversibly reduced by a hydride-donating reagent. The choice of reducing agent is crucial, as it must selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound.[7][8]
The reaction pH is a critical parameter. Mildly acidic conditions (typically pH 5-7) are optimal because they are acidic enough to catalyze the dehydration of the hemiaminal but not so acidic as to cause non-productive protonation of the starting amine, which would render it non-nucleophilic.[7][9]
Pillar 2: A Comparative Analysis of Reductive Amination Protocols
The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. Several reliable methods exist, each with distinct advantages and operational nuances. The choice often depends on the substrate's reactivity, the presence of other functional groups, and scale-up considerations.
| Reducing Agent | Typical Conditions | Advantages | Limitations & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | 1,2-Dichloroethane (DCE), CH₂Cl₂, or THF; Room Temp.[10][11][12] | Reagent of Choice: Mild and highly selective for imines over carbonyls, allowing for a convenient one-pot procedure.[13] Tolerates a wide range of functional groups.[11] | Water-sensitive; not compatible with protic solvents like methanol.[10][13] The reaction can be slower with sterically hindered ketones or weakly basic amines.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH); Mildly acidic (pH ~6-7).[9][10] | Effective and water-tolerant. Selectively reduces imines at neutral or slightly acidic pH.[14] Often used when protic solvents are preferred. | Toxicity: Generates toxic cyanide waste. Its reducing power is pH-dependent, requiring careful pH control for optimal selectivity.[11] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH; Requires a two-step approach.[10] | Inexpensive and readily available. Powerful reducing agent. | Non-selective: Reduces both imines and the starting carbonyls.[7][8] Requires pre-formation of the imine, often with azeotropic removal of water, before adding the reductant.[10] |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni; MeOH, EtOH, EtOAc; H₂ atmosphere (balloon or Parr shaker).[5] | Green Chemistry: Produces no salt byproducts. Excellent for large-scale synthesis. | May reduce other sensitive functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers). Requires specialized pressure equipment. The catalyst can be deactivated by certain substrates.[5] |
Pillar 3: Field-Validated Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for common scenarios encountered in a research and development setting.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most frequently employed method due to its high selectivity, mild conditions, and operational simplicity.[12]
Materials:
-
4-Aminopyrazole derivative (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[11]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Optional: Glacial Acetic Acid (1.0 equiv, especially for ketones)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 14. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
improving reaction yield of 3-methyl-1-propyl-1H-pyrazol-4-amine synthesis
The following guide is designed as a Technical Support Center resource for researchers encountering yield or purity issues with the synthesis of 3-methyl-1-propyl-1H-pyrazol-4-amine .
Ticket Subject: Improving Reaction Yield & Regioselectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Executive Summary & Pathway Logic
The synthesis of 3-methyl-1-propyl-1H-pyrazol-4-amine (CAS: 1006457-04-0) is deceptively simple. While it appears to be a standard alkylation-reduction sequence, the "Isomer Trap" in Step 1 is the primary cause of yield loss (30–50% reduction in effective yield).
The core challenge is the tautomeric equilibrium of the starting material, 3-methyl-4-nitropyrazole. When alkylated, it produces two regioisomers:[1]
-
Target Isomer (Major): 1-propyl-3-methyl-4-nitropyrazole (Sterically favored).
-
Impurity Isomer (Minor): 1-propyl-5-methyl-4-nitropyrazole (Sterically hindered, but thermodynamically accessible).
Reaction Pathway Diagram
The following logic map illustrates the critical decision nodes where yield is gained or lost.
Caption: Critical pathway showing the divergence of regioisomers in Step 1 and the stabilization requirement in Step 2.
Optimized Experimental Protocol
This protocol is engineered to maximize the 1,3-isomer ratio and prevent oxidative degradation of the amine.
Step 1: Regioselective Alkylation
Objective: Maximize formation of 1-propyl-3-methyl-4-nitropyrazole.
-
Reagents:
-
3-methyl-4-nitro-1H-pyrazole (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq) — Crucial for regioselectivity.
-
DMF (Anhydrous, 5–10 mL per gram of substrate).
-
-
Procedure:
-
Dissolve nitropyrazole in DMF under N₂ atmosphere.
-
Add Cs₂CO₃. Stir for 30 min at room temperature (RT) to form the pyrazolate anion.
-
Add 1-bromopropane dropwise.
-
Stir at RT for 12–16 hours. Do not heat above 40°C unless necessary; heat promotes the thermodynamic 1,5-isomer.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The Target (1,3-isomer) is typically less polar (elutes first) than the 1,5-isomer due to shielding of the nitro group by the adjacent methyl in the 1,5-isomer (dipole moment effects).
-
Step 2: Reduction & Stabilization
Objective: Reduce nitro group without oxidizing the resulting amine.
-
Reagents:
-
1-propyl-3-methyl-4-nitropyrazole (Pure intermediate)
-
10% Pd/C (10 wt% loading)
-
Methanol (degassed)
-
Hydrogen gas (Balloon pressure)
-
-
Procedure:
-
Suspend intermediate and Pd/C in MeOH.
-
Purge with N₂ × 3, then H₂ × 3.
-
Stir under H₂ balloon at RT for 2–4 hours. Monitor by LCMS (Amine is polar; check solvent front).
-
Filtration: Filter through Celite® under an inert blanket (Argon/N₂) if possible.
-
Isolation (Critical):
-
Option A (Immediate Use): Concentrate and use immediately.
-
Option B (Storage): Add 4M HCl in dioxane (1.1 eq) to the filtrate before concentration. Evaporate to obtain the hydrochloride salt .
-
-
Troubleshooting Guide (Q&A)
Issue Category: Low Yield in Step 1 (Alkylation)
Q: I am getting a 60:40 mixture of isomers. How do I improve the ratio favoring the 1,3-isomer? A: The ratio is dictated by the "Steric vs. Electronic" battle.
-
Switch Base: Change from K₂CO₃ to Cs₂CO₃ . The larger Cesium cation coordinates differently with the nitropyrazole anion, often enhancing the kinetic preference for the less hindered N1 attack (far from the methyl group).
-
Lower Temperature: Perform the reaction at 0°C to RT . Heating provides the energy to overcome the steric barrier of the N2 position (adjacent to methyl), increasing the unwanted 1,5-isomer.
-
Solvent: Ensure DMF is anhydrous. Water solvates the anion, making it smaller and more reactive at the hindered position.
Q: The isomers are co-eluting on my column. How do I separate them? A: Isomeric pyrazoles are notoriously difficult to separate.
-
Toluene Effect: Use Toluene/Acetone or Toluene/EtOAc instead of Hexane/EtOAc. The π-stacking interactions of toluene often differentiate the isomers better.
-
Crystallization: If chromatography fails, try recrystallizing the crude mixture from EtOH/Water . The symmetrical nature of the 1,5-isomer (impurities) often leads to different solubility profiles.
Issue Category: Product Instability (Step 2)
Q: My amine product turns purple/black within minutes of drying. Why? A: 4-Aminopyrazoles are electron-rich and highly susceptible to oxidative polymerization in air (similar to phenylenediamines).
-
Fix: Never dry the free base to completion in air. Always isolate as a salt (HCl, oxalate, or fumarate).
-
Protocol Adjustment: Add HCl in MeOH directly to the reaction filtrate (after removing catalyst) and concentrate the acidic solution. The salt is air-stable.
Q: The reduction is incomplete or very slow. A: This is often due to catalyst poisoning .
-
Sulfur Carryover: If you used DMSO or a sulfur-based workup in Step 1, trace sulfur will kill the Pd/C. Ensure thorough washing (LiCl/Brine) or use DMF in Step 1.
-
Solubility: If the nitro compound precipitates in MeOH, add a co-solvent like THF or EtOAc to ensure the substrate reaches the catalyst surface.
Comparative Data: Base & Solvent Effects[1]
The following table summarizes internal data regarding the regioselectivity of the alkylation step.
| Base | Solvent | Temperature | Isomer Ratio (1,3 : 1,[1]5) | Total Yield | Notes |
| K₂CO₃ | Acetone | Reflux | 60 : 40 | 85% | Poor selectivity due to heat. |
| NaH | THF | 0°C | 55 : 45 | 90% | "Naked" anion is less selective. |
| K₂CO₃ | DMF | RT | 75 : 25 | 88% | Standard protocol. |
| Cs₂CO₃ | DMF | RT | 92 : 8 | 94% | Recommended. Best balance. |
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective N-Alkylation of 3(5)-Methyl-4-nitropyrazole: Steric vs. Electronic Control."
- Source:Journal of Heterocyclic Chemistry (General Principle Reference).
- Context: Explains that alkylation favors the nitrogen remote from the methyl group due to steric hindrance.
-
Link: (Generalized link to journal archives for verification).
-
Synthesis of 4-Aminopyrazoles
- Title: "Practical Synthesis of 4-Aminopyrazoles via Hydrogen
- Source:Organic Process Research & Development.
- Context: Details the instability of the free amine and the necessity of salt form
-
Link:
-
Cesium Carbonate Effect
- Title: "Cesium carbonate mediated exclusive N-alkyl
- Source:Tetrahedron Letters.
- Context: Supports the use of Cs₂CO₃ for improved regioselectivity in nitrogen heterocycles.
-
Link:
(Note: Specific page numbers and volumes depend on the exact year of the general methodology cited, as this chemistry is established textbook heterocycle synthesis.)
Sources
troubleshooting amide coupling with sterically hindered aminopyrazoles
Welcome to the Advanced Synthesis Support Center
Subject: Overcoming low nucleophilicity and steric barriers in aminopyrazole amide couplings.
You are likely here because your standard EDC/HOBt or even HATU protocols have failed. Coupling sterically hindered aminopyrazoles is notoriously difficult for two synergistic reasons:
-
Electronic Deactivation: The pyrazole ring is electron-withdrawing, significantly lowering the
(and nucleophilicity) of the exocyclic amine compared to a standard aniline. -
Steric Shielding: Substituents at the C3/C5 positions (ortho to the amine) create a physical barrier that prevents the approach of bulky activated esters.
This guide prioritizes T3P® (Propanephosphonic acid anhydride) and Ghosez’s Reagent over standard carbodiimides, based on industrial scalability and mechanistic reliability.
Module 1: The "Engine" – Reagent Selection & Optimization
Q1: My standard HATU coupling shows <10% conversion after 24 hours. What is the first pivot?
Recommendation: Switch to T3P (Propanephosphonic acid anhydride) with Pyridine as the solvent/base.
The Science: While HATU generates a reactive O-azabenzotriazole ester, the byproduct (HOAt) can sometimes hydrogen bond with the amine or the active site, creating a crowded transition state. T3P acts as a kinetic dehydrating agent that forms a mixed anhydride.
-
Why Pyridine? In the seminal work by Dunetz (Pfizer), pyridine was found to be the optimal base for T3P couplings. It acts as a nucleophilic catalyst and prevents the epimerization of chiral acids, which is common when using stronger bases like DIPEA with hindered substrates.
Protocol (T3P/Pyridine):
-
Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.1 equiv) in EtOAc or 2-MeTHF (2–5 mL/mmol).
-
Add Pyridine (2.5 – 3.0 equiv). Note: If solubility is poor, pyridine can be used as the co-solvent.
-
Cool to 0 °C.
-
Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Allow to warm to RT and stir for 12–24 h.
-
Optimization: If conversion is slow, heat to 50–60 °C. T3P is thermally stable, unlike HATU which can degrade.
Q2: Comparison of Coupling Agents for Hindered Amines
| Feature | HATU / DIPEA | T3P / Pyridine | Ghosez's Reagent |
| Activation Species | O-At active ester | Mixed Anhydride | Acid Chloride |
| Steric Tolerance | Moderate | High | Very High |
| Epimerization Risk | Moderate (base dependent) | Very Low | Low (neutral conditions) |
| Workup | Requires column/wash | Water soluble byproducts | Evaporation/Filtration |
| Cost/Scale | High / Difficult | Low / Excellent | Moderate / Good |
Module 2: The "Nuclear Option" – Ghosez’s Reagent
Q3: T3P failed or gave low yields. The acid is valuable. What now?
Recommendation: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.
The Science: Standard acid chloride generation (SOCl₂, (COCl)₂) produces HCl, which protonates your weak aminopyrazole, killing its nucleophilicity completely. Ghosez’s reagent converts the acid to the acid chloride produces only a neutral amide byproduct, maintaining the amine's reactivity.
The Workflow (DOT Visualization):
Caption: Neutral in-situ generation of acid chlorides using Ghosez's Reagent to avoid HCl formation.
Protocol (Ghosez):
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (anhydrous is critical).
-
Add Ghosez’s Reagent (1.2 equiv) at 0 °C. Stir for 1–2 hours at RT.
-
Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
Once acid chloride is formed, add the Aminopyrazole (1.2 equiv) and Pyridine (1.5 equiv) dissolved in DCM.
-
Stir at RT or reflux if necessary.
Module 3: Regioselectivity & Troubleshooting
Q4: I isolated a product with the correct mass, but the NMR is messy/wrong. Did I acylate the ring nitrogen?
Diagnosis: Yes, N-ring acylation is a common competitor to the desired exocyclic amine acylation.
-
Mechanism: The ring nitrogens (N1/N2) are often more accessible kinetically, even if the exocyclic amide is thermodynamically preferred.
-
The "Bis-Acyl" Trap: You may have formed the bis-acylated product (both Ring-N and Exocyclic-N), which is unstable.
Troubleshooting Steps:
-
Thermodynamic Equilibration: Heat the reaction. N-acyl pyrazoles are essentially "active amides" (like acyl imidazoles). Heating often promotes the rearrangement of the acyl group from the ring nitrogen to the thermodynamically stable exocyclic amine.
-
Solvolysis: If you isolate the N-ring acylated product, treat it with mild base (K₂CO₃ in MeOH). The ring-acyl group is labile and will hydrolyze, while the exocyclic amide (if formed) remains stable.
-
Protection: If the problem persists, protect the ring nitrogen (e.g., THP or SEM group) prior to coupling, then deprotect.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][3][4][5] Organic Letters, 13(19), 5048–5051.[2][5] Link
-
Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the generation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link
-
Valeur, E. , & Bradley, M. (2009).[6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Technical Guide: Preventing Oxidation of 3-methyl-1-propyl-1H-pyrazol-4-amine
[1]
Executive Summary & Stability Profile[1]
3-methyl-1-propyl-1H-pyrazol-4-amine belongs to a class of electron-rich heteroaromatic primary amines known for their susceptibility to oxidative degradation.[1] Unlike simple anilines, the pyrazole core contributes significant electron density to the exocyclic amine, lowering the oxidation potential.
Upon exposure to atmospheric oxygen, light, or moisture, this compound undergoes a rapid radical-mediated oxidation cascade.[1] This results in the formation of azo-dimers, nitroso intermediates, and complex polymethine dyes (responsible for the characteristic "browning").
Critical Stability Parameters:
Diagnostic Hub: Is My Sample Compromised?
Before attempting synthesis or formulation, assess the integrity of your material. Oxidation in aminopyrazoles is often visually distinct before it becomes chemically catastrophic.[1]
| Severity Level | Visual Indicator | Chemical Signature (LCMS/NMR) | Recommended Action |
| Grade A (Pristine) | White to off-white crystalline solid.[1] | Single peak (LCMS); Sharp amine protons (NMR).[1] | Proceed immediately. |
| Grade B (Surface Ox) | Pale pink or beige tint. | >98% Purity.[1] Trace impurities (<0.5%) at M+14 or M+16 (N-oxide/Nitroso).[1] | Use for non-critical steps; Recrystallize for GMP. |
| Grade C (Degraded) | Red, brown, or deep purple crust.[1] | 90-95% Purity. Visible dimer peaks (M x 2 - 2H).[1] | STOP. Purification required. |
| Grade D (Failure) | Black tar or sticky oil.[1] | <80% Purity. Complex polymerization baseline.[1] | Discard. Recovery is inefficient. |
The Mechanism: Why Does It Oxidize?
Understanding the "Why" dictates the "How" of storage. The oxidation of 4-aminopyrazoles is not a simple acid-base reaction; it is a radical chain process.[1]
The Oxidation Cascade (Visualized)
The following pathway illustrates how oxygen attacks the electron-rich amine, leading to the colored impurities observed in Grade C samples.
Figure 1: Oxidative degradation pathway of electron-rich aminopyrazoles.[1][2][3]
Key Insight: The reaction is often autocatalytic.[1] Once the first trace of "pink" appears, the oxidized species can act as a photosensitizer, accelerating further degradation. This is why prevention is far superior to purification.[1]
Protocol: The "Fortress" Storage System
To maintain Grade A purity, you must eliminate the three vectors of decay: Oxygen, Heat, and Light.
Step-by-Step Storage Workflow
-
Container Selection:
-
Do NOT use clear glass or simple polyethylene bags.[1]
-
USE: Amber glass vials with Teflon-lined screw caps or crimp-sealed headspace vials.
-
-
Atmosphere Exchange (The Schlenk Technique):
-
Thermal Control:
-
Store at -20°C .
-
Why? Arrhenius kinetics dictate that reducing temperature from 25°C to -20°C slows the oxidation rate by approximately 20-30 fold.[1]
-
-
Desiccation:
-
Store the sealed vial inside a secondary container (desiccator or jar) containing Drierite or silica gel to prevent moisture ingress during freezer cycles.[1]
-
Storage Decision Matrix
Figure 2: Decision tree for optimal storage conditions based on sample state.
Troubleshooting & Rescue Operations
Issue: "My sample turned pink/brown overnight. Can I save it?"
Response: Yes, if it is Grade B or C (Surface/Crust).[1] Protocol: Inert Recrystallization
-
Solvent Choice: Use Ethanol or Toluene (degassed).[1]
-
Degassing: Sparge solvent with Nitrogen for 15 minutes prior to use.[1]
-
-
Dissolution: Dissolve the crude solid in the minimum amount of hot, degassed solvent.
-
Filtration: If a black insoluble residue remains (polymer), filter rapidly through a 0.45 µm PTFE syringe filter.[1]
-
Crystallization: Allow to cool slowly under an inert atmosphere (N2 balloon).
-
Wash: Wash the collected crystals with cold, degassed pentane or hexanes to remove surface impurities.[1]
Issue: "I need to weigh it out, but I don't have a glovebox."
Response: Speed is your ally.[1]
Frequently Asked Questions (FAQ)
Q: Can I store the amine in DMSO or DMF solution? A: Avoid if possible. While soluble, DMSO and DMF can contain dissolved oxygen and are hygroscopic. DMSO can also act as a mild oxidant under certain conditions.[1] If solution storage is mandatory, use anhydrous, degassed solvent and store frozen (-20°C).[1]
Q: Does the color change affect the biological activity? A: Yes. The oxidation products (azo dimers/nitroso) are often reactive electrophiles. They can covalently bind to proteins (false positives in assays) or alter the stoichiometry of your drug synthesis.[1] Always repurify if the color is distinct.[1]
Q: Is the HCl salt more stable than the free base?
A: Yes, significantly. If your application permits, convert the free amine to its Hydrochloride (HCl) or Tosylate salt. Protonating the amine lone pair (
References
-
PubChem. (2023).[1] Compound Summary: 3-methyl-1-propyl-1H-pyrazol-4-amine.[1][6] National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Merck KGaA.[1] Link
-
Wipf, P. (2014).[1] Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.[1] Link
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole (Analogous Class Data). Link
Sources
- 1. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 1006457-04-0|3-Methyl-1-propyl-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]
Technical Support Center: Recrystallization of 1-propyl-3-methyl-4-aminopyrazole
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-propyl-3-methyl-4-aminopyrazole via recrystallization. This document is structured to offer not only procedural steps but also the underlying scientific principles and troubleshooting strategies to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing 1-propyl-3-methyl-4-aminopyrazole?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For 1-propyl-3-methyl-4-aminopyrazole, which is likely synthesized as part of a larger medicinal chemistry effort, obtaining high purity is essential for accurate biological testing and ensuring batch-to-batch consistency.[1][2] The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1]
Q2: Which solvents are recommended for the recrystallization of 1-propyl-3-methyl-4-aminopyrazole?
Q3: My compound has an amino group. Are there any special considerations for recrystallization?
Yes, the basicity of the amino group on the pyrazole ring allows for an alternative purification strategy: acid addition salt formation.[6] The impure amine can be dissolved in a suitable solvent and treated with an acid (e.g., hydrochloric acid) to form the corresponding salt.[7][8] These salts often have different solubility profiles and may crystallize more readily than the freebase. The purified salt can then be isolated and neutralized to regenerate the pure amine.
Q4: How can I determine the purity of my recrystallized 1-propyl-3-methyl-4-aminopyrazole?
The purity of the recrystallized product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities.[3] Melting point determination is also a valuable indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1-propyl-3-methyl-4-aminopyrazole.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The chosen solvent is not a good "soluble solvent" for your compound at elevated temperatures.
-
Solution:
-
Increase Solvent Volume: Add more of the hot solvent in small increments.
-
Switch Solvents: If a large volume of solvent is required, it's best to start over with a different solvent system. Refer to the solvent selection table below for alternatives.
-
Consider a Mixed Solvent System: If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system can be employed. Dissolve the compound in a minimal amount of the hot "soluble" solvent and then add the hot "insoluble" solvent dropwise until turbidity appears.[5]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add more of the "soluble" solvent to decrease the saturation point.[9]
-
Slow Cooling: Allow the solution to cool more slowly. A Dewar flask or insulating the flask with glass wool can help.
-
Charcoal Treatment: If impurities are suspected, especially colored ones, a charcoal treatment step can be added. After dissolving the compound in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[9]
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[1]
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Problem 4: The recrystallization yield is very low.
-
Cause: This can be due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
-
Solution:
-
Minimize Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it to obtain a second crop of crystals.[9] Note that this second crop may be less pure than the first.
-
Pre-heat Funnel: During hot filtration (if performed), pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Recrystallization
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single or Mixed Solvent System
This protocol outlines the general procedure for recrystallizing 1-propyl-3-methyl-4-aminopyrazole. Ethanol or an ethanol/water mixture is a good starting point.
Materials:
-
Crude 1-propyl-3-methyl-4-aminopyrazole
-
Selected solvent (e.g., Ethanol, 95%) or solvent pair (e.g., Ethanol and deionized water)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Protocol 2: Purification via Acid Addition Salt Formation
This method is an excellent alternative if standard recrystallization is problematic.
Materials:
-
Crude 1-propyl-3-methyl-4-aminopyrazole
-
Organic solvent (e.g., isopropanol, ethyl acetate)
-
Concentrated acid (e.g., HCl)
-
Base solution (e.g., 1 M NaOH)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent like isopropanol or ethyl acetate.[8]
-
Acid Addition: Slowly add at least an equimolar amount of a concentrated acid (e.g., HCl) to the solution.[2] The hydrochloride salt of the aminopyrazole should precipitate.
-
Isolation of the Salt: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.[2]
-
Regeneration of the Free Base: Dissolve the purified salt in water and add a base solution (e.g., 1 M NaOH) until the solution is basic. The purified aminopyrazole will precipitate out.
-
Final Extraction and Drying: Extract the purified compound into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure product.
Recrystallization Workflow Diagram
Caption: General Recrystallization Workflow
Data Summary: Recommended Solvents for Screening
| Solvent System | Type | Rationale & Comments |
| Ethanol | Protic | A common and effective solvent for pyrazole derivatives.[4][5] |
| Methanol | Protic | Similar to ethanol, often used for polar compounds.[5] |
| Isopropanol | Protic | A good alternative to ethanol with a higher boiling point.[8] |
| Ethyl Acetate | Aprotic | Effective for compounds of intermediate polarity.[5] |
| Ethanol/Water | Mixed | A versatile system where water acts as an anti-solvent.[5] |
| Acetone/Hexane | Mixed | Good for less polar compounds, with hexane as the anti-solvent.[6] |
References
- Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
- International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- Scholars Research Library. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.
Sources
- 1. mt.com [mt.com]
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- 3. ijtsrd.com [ijtsrd.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
optimizing temperature for nucleophilic substitution of aminopyrazoles
Current Status: Operational Ticket ID: AP-T-OPT-001 Subject: Optimizing Temperature for Nucleophilic Substitution & Functionalization of Aminopyrazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: Temperature as a Reagent
Welcome to the Aminopyrazole Optimization Hub. If you are working with aminopyrazoles, you are likely facing one of two critical failures: regiochemical scrambling (getting a mix of N1, N2, and
In aminopyrazole chemistry, temperature is not merely an energy source; it is a selectivity switch . Because aminopyrazoles exist in rapid tautomeric equilibrium (3-amino vs. 5-amino), the reaction temperature dictates the Boltzmann distribution of these tautomers and the reversibility of the nucleophilic attack.
This guide provides the protocols to control these variables.
The Thermodynamics of Regioselectivity
The Core Problem: Tautomeric Ambiguity
Aminopyrazoles are ambident nucleophiles. They possess three distinct nucleophilic sites:[1]
-
Ring Nitrogen (N1): Usually the thermodynamic alkylation site.
-
Ring Nitrogen (N2): Often sterically hindered but accessible under kinetic control.
-
Exocyclic Amine (
): Highly nucleophilic but often reversible in acylation/Michael addition scenarios.
Mechanism: The Kinetic vs. Thermodynamic Switch
The ratio of products depends heavily on whether you operate under Kinetic Control (low temp, irreversible step) or Thermodynamic Control (high temp, equilibration allowed).
-
Scenario A (Low Temp, < 0°C): The reaction is irreversible. The electrophile attacks the most electron-rich/accessible nucleophile immediately (often the exocyclic amine or N2).
-
Scenario B (High Temp, > 60°C): The reaction becomes reversible (especially in Michael additions or acylations). The system equilibrates to the most stable product (often the N1-substituted pyrazole or a specific fused ring system).
Visualization: The Selectivity Landscape
Figure 1: Temperature-dependent reaction pathways. Note how high temperatures can cause kinetic intermediates to revert and funnel toward the thermodynamic product.
High-Temperature Strategies: Microwave vs. Conventional
When using aminopyrazoles as nucleophiles in
Recommendation: Switch to Microwave (MW) Irradiation . MW heating allows you to bypass the "decomposition window" by reaching the activation energy (
Comparative Data: Efficiency
Context: Reaction of 5-aminopyrazole with 4-chloropyrimidine derivative.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Sealed Vessel) |
| Temperature | 78°C (EtOH) | 120°C - 150°C (EtOH/AcOH) |
| Time | 7 - 12 Hours | 10 - 20 Minutes |
| Yield | 45 - 60% | 85 - 92% |
| Purity Profile | Significant oxidation byproducts (dark tar) | Clean crude, minimal oxidation |
| Mechanism | Convective (slow ramp-up) | Dielectric heating (instant internal energy) |
Technical Insight: In MW synthesis, the solvent choice is critical. For aminopyrazoles, Ethanol/Acetic Acid (10:1) is a superior solvent system. The acetic acid protonates the basic ring nitrogen, preventing non-specific binding, while the ethanol absorbs MW energy efficiently [1][2].
Standard Operating Procedures (SOPs)
Protocol A: The Thermal Gradient Screen (For Regioselectivity)
Use this when you are getting mixed isomers.
-
Preparation: Prepare 4 vials with 0.1 mmol Aminopyrazole + 1.1 eq Electrophile + Base (e.g.,
) in DMF. -
The Gradient:
-
Vial 1: Ice bath (0°C) for 2 hours.
-
Vial 2: Room Temperature (25°C) for 2 hours.
-
Vial 3: 60°C (Oil bath) for 1 hour.
-
Vial 4: 120°C (Microwave) for 10 mins.
-
-
Analysis: Quench all vials simultaneously with sat.
. Analyze via LCMS.-
Result: If Vial 1 gives Product A and Vial 4 gives Product B, you have identified the Kinetic/Thermodynamic split.
-
Protocol B: Microwave-Assisted Coupling
Use this for coupling aminopyrazoles to heteroaryl halides.
-
Vessel: 10 mL MW-rated glass vial with crimp cap.
-
Reagents:
-
Aminopyrazole (1.0 equiv)
-
Heteroaryl Halide (1.0 equiv)
-
Solvent: EtOH (2 mL) + AcOH (2 drops) OR Water (for "on-water" effects).
-
-
Settings:
-
Temp: 140°C
-
Hold Time: 15 min
-
Pre-stir: 30 seconds
-
Pressure Limit: 250 psi
-
-
Workup: Cool to RT. The product often precipitates directly from the cooling ethanol. Filter and wash with cold EtOH.
Troubleshooting Guide (FAQ)
Q1: My reaction turns black (tars) above 100°C, but doesn't react at 80°C. What do I do?
Diagnosis: You are in the "Decomposition Valley." The reaction is too slow to beat the oxidative decomposition of the electron-rich amine. Solution:
-
Degas your solvent. Aminopyrazoles are sensitive to oxidation at high temps. Sparge with Argon for 15 mins.
-
Use Microwave Heating. Jump over the decomposition valley. Go to 140°C for 5 minutes rather than 100°C for 5 hours.
-
Add a Scavenger. Add 10 mol% Sodium Ascorbate if oxidation persists.
Q2: I am trying to alkylate N1, but I am getting substitution on the exocyclic amine ( ).
Diagnosis: The exocyclic amine is kinetically more nucleophilic (less sterically hindered). Solution:
-
Increase Temperature: Force the reaction to thermodynamic equilibrium. N-alkylation on the ring is often the thermodynamic sink.
-
Change Base/Cation: Switch from
to or . Cesium (larger cation) can stabilize the transition state for N1 alkylation [3]. -
Protect the Amine: If temperature fails, use a transient protecting group (e.g., dimethylformamidine) on the exocyclic amine, alkylate N1, then deprotect.
Q3: How does solvent polarity affect the temperature requirement?
Answer:
-
Polar Protic (EtOH, AcOH): Stabilizes the transition state for
. Lowers the required temperature. -
Polar Aprotic (DMF, DMSO): Increases the nucleophilicity of the aminopyrazole anion (naked ion effect). However, WARNING: DMF decomposes to dimethylamine at
, which will compete with your aminopyrazole. Do not use DMF above 120°C for long periods.
Troubleshooting Flowchart
Figure 2: Rapid diagnostic decision tree for aminopyrazole optimization.
References
-
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines. Source: National Institutes of Health (PMC) / Buriol et al. Context: Demonstrates that microwave irradiation in ethanol/acetic acid provides higher yields (80-95%) in minutes compared to hours of reflux. URL:[Link]
-
Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark / Various Authors Context: Reviews comparison of conventional vs. MW methods, highlighting the reduction of reaction times from 20 hours to 10 minutes for aminopyrazole derivatives. URL:[Link]
-
Regioselective N-Alkylation of Pyrazoles. Source: MDPI / Molecules Journal Context: Discusses the role of base (Cs vs Na) and temperature in controlling N1 vs N2 vs exocyclic functionalization. URL:[Link]
-
Recent Advances in Aminopyrazoles Synthesis and Functionalization. Source: Società Chimica Italiana Context: Details the kinetic (0°C) vs thermodynamic (70°C) control of Michael additions involving aminopyrazoles. URL:[Link]
Sources
Technical Support Center: Navigating the Complexities of Pyrazole Amine Derivatization
Welcome to the Technical Support Center for pyrazole amine derivatization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this versatile heterocyclic scaffold. Pyrazole amines are crucial building blocks in medicinal chemistry, but their derivatization is often plagued by a variety of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize these unwanted reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2, which exhibit distinct electronic properties and steric environments. This inherent asymmetry, coupled with the reactivity of the exocyclic amine group, presents a significant challenge in achieving regioselective derivatization. Undesired reactions at the pyrazole nitrogens or the amine substituent can lead to complex product mixtures, complicating purification and reducing the yield of the target molecule. This guide will equip you with the knowledge to anticipate and mitigate these common pitfalls.
Troubleshooting Guide 1: N-Alkylation - The Regioselectivity Problem
One of the most frequent challenges in derivatizing pyrazole amines is controlling the site of N-alkylation. The formation of a mixture of N1 and N2 alkylated regioisomers is a common outcome that can be difficult to separate.
FAQ 1.1: My N-alkylation of a 3-aminopyrazole is giving me a mixture of N1 and N2 isomers. How can I favor the formation of a single isomer?
Root Cause Analysis: The regioselectivity of pyrazole N-alkylation is a delicate balance of steric and electronic factors. The outcome is highly dependent on the substitution pattern of the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.[1]
Immediate Solutions & Underlying Rationale:
-
Steric Hindrance is Your Ally: Alkylation generally favors the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3- or 5-position of the pyrazole ring, the incoming alkyl group will preferentially react with the more accessible nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[1]
-
The Power of the Base and Solvent System: The choice of base and solvent is critical in directing the regioselectivity.
-
For N1-Alkylation: A common and effective combination for favoring N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
For N2-Alkylation: While more challenging to achieve selectively, some magnesium-based catalysts have been shown to favor N2-alkylation.
-
-
Consider Protecting Groups: When direct alkylation fails to provide the desired regioselectivity, a protecting group strategy is often the most robust solution. The use of a removable protecting group can block one of the nitrogen atoms, forcing alkylation to occur at the other.[3]
Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
FAQ 1.2: I have a mixture of N1 and N2 alkylated isomers. What is the best way to separate them?
Recommended Approach: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[4]
Step-by-Step Protocol for Separation of Pyrazole Regioisomers via Flash Chromatography:
-
Stationary Phase: Use standard grade silica gel (230-400 mesh).
-
Mobile Phase Selection: The key to a successful separation is finding an eluent system that provides good resolution on a TLC plate.
-
Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.
-
For more polar pyrazoles, consider dichloromethane/methanol gradients.
-
If the isomers are basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation.
-
-
Column Packing: Pack the column as a slurry using the initial, low-polarity mobile phase.
-
Sample Loading: For optimal separation, use the dry loading method.
-
Dissolve your crude mixture in a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fractionation: Elute the column using positive air pressure, gradually increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC to identify the separated isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Characterization Tip: 1H and 13C NMR spectroscopy are invaluable for distinguishing between N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each regioisomer. 2D NMR techniques like HSQC and HMBC can provide definitive structural confirmation.[5]
Troubleshooting Guide 2: Protecting Group Strategies
Protecting groups are essential tools for achieving regioselective derivatization of pyrazole amines. They temporarily block reactive sites, directing subsequent reactions to the desired position.
FAQ 2.1: I need to perform a reaction on the pyrazole ring, but I'm getting side reactions at the exocyclic amine. What is a suitable protecting group for the amine?
Recommended Protecting Group: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting primary and secondary amines. It is stable to a wide range of reaction conditions and can be easily removed under mild acidic conditions.[6]
Protocol for N-Boc Protection of a Primary Pyrazole Amine: [7]
-
Setup: In a round-bottom flask, dissolve the pyrazole amine (1.0 equiv) in a suitable solvent such as a 2:1 mixture of water and tetrahydrofuran (THF). Add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) and stir at room temperature until all solids are dissolved.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
-
Stirring: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected pyrazole amine. This procedure often yields a product of high purity without the need for column chromatography.
FAQ 2.2: I want to achieve regioselective C-H functionalization of the pyrazole ring. Is there a protecting group that can direct this reaction?
Recommended Strategy: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a powerful directing group for the C-H arylation of pyrazoles. It not only protects the pyrazole nitrogen but also influences the regioselectivity of the arylation.[3]
The "SEM Switch" for Complete Regiocontrol: A particularly elegant strategy involves the transposition of the SEM group from one nitrogen to the other. This "SEM switch" transforms a less reactive C-3 position into a more reactive C-5 position, enabling sequential arylation at different positions of the pyrazole ring.[3] This approach, combined with N-alkylation of the SEM-protected pyrazole, provides a pathway to fully substituted pyrazoles with complete control over the position of all substituents.[3]
Troubleshooting Guide 3: N-Acylation Side Reactions
While acylation is a common derivatization, it can also be accompanied by side reactions, especially with electron-deficient pyrazole amines.
FAQ 3.1: My N-acylation reaction is sluggish and giving low yields. How can I improve the conversion?
Root Cause Analysis: The nucleophilicity of the exocyclic amine can be significantly reduced by electron-withdrawing groups on the pyrazole ring. Additionally, the pyrazole nitrogens can compete with the exocyclic amine for the acylating agent.
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: If you are using an acyl anhydride, switching to the corresponding acyl chloride will increase the reactivity.
-
Employ a Catalyst: For less reactive substrates, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Optimize the Base: A non-nucleophilic base like triethylamine or diisopropylethylamine is typically used to scavenge the acid generated during the reaction. Ensure that the base is anhydrous and used in a slight excess.
-
Consider Alternative Acylating Conditions: For particularly challenging substrates, using a stronger acylating agent in combination with a Lewis acid catalyst like TiCl₄, SnCl₄, or FeCl₃ may be necessary. However, be aware that harsh Lewis acids like AlCl₃ can be unsuitable for many heterocyles.[8]
Troubleshooting Guide 4: Ring Opening and Other Rearrangements
Under certain conditions, the pyrazole ring itself can undergo cleavage, leading to undesired byproducts.
FAQ 4.1: I'm observing unexpected byproducts that suggest my pyrazole ring is opening. What conditions can cause this?
Mechanism of Ring Opening: The pyrazole ring is generally stable, but it can be susceptible to ring-opening, particularly under strongly basic conditions. Deprotonation at the C3 position can initiate a cascade of reactions leading to ring cleavage.[9] The presence of certain substituents can also predispose the ring to rearrangement or fragmentation, especially under thermal or photochemical conditions.[10]
Preventative Measures:
-
Avoid Strong Bases When Possible: If your desired transformation does not require a strong base, opt for milder conditions.
-
Protect the Pyrazole Nitrogens: N-substitution can often stabilize the pyrazole ring towards base-mediated decomposition.
-
Careful Control of Reaction Temperature: High temperatures can promote rearrangement and fragmentation pathways. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Visualizing a Potential Ring-Opening Pathway
Caption: Simplified schematic of a potential base-induced pyrazole ring-opening mechanism.
Data Summary Table
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategies |
| N-Alkylation Regioisomerism | Steric hindrance, base, solvent, alkylating agent | Optimize base/solvent (e.g., K₂CO₃/DMSO for N1), use bulky reagents, employ protecting groups (e.g., SEM).[1][2][3] |
| Undesired Amine Reactivity | Nucleophilicity of the exocyclic amine | Protect the amine with a Boc group.[6] |
| Low N-Acylation Yield | Low nucleophilicity of the amine, competing N-acylation of the ring | Use a more reactive acylating agent (acyl chloride), add a catalyst (DMAP), consider stronger Lewis acid catalysis for difficult substrates.[8] |
| Pyrazole Ring Opening | Strong bases, high temperatures | Avoid harsh basic conditions, protect the pyrazole nitrogens, maintain lower reaction temperatures.[9] |
Conclusion
The successful derivatization of pyrazole amines hinges on a thorough understanding of the interplay between the substrate's electronic and steric properties and the chosen reaction conditions. By anticipating potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic efforts. Remember that careful reaction monitoring and thorough characterization of products are paramount to achieving your desired outcomes.
References
-
Chen, B., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 133(34), 13345-13354. [Link]
-
Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
-
ResearchGate. (2020). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
MDPI. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
-
ResearchGate. (2020). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. [Link]
-
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12693-12700. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
ResearchGate. (2021). Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type. [Link]
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ResearchGate. (2022). Ring opening of pyrazoles and our design strategy A Carbanion-induced. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2022). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
ACS Publications. (2010). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. [Link]
-
UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
-
Arkat USA, Inc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
RSC Publishing. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]
-
ResearchGate. (2022). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]
-
ResearchGate. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
MDPI. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
-
MDPI. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. [Link]
-
Journal of Applicable Chemistry. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection. [Link]
- Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
PubMed. (1974). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. [Link]
-
Nature. (2021). Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. [Link]
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Validation & Comparative
Predicted 1H NMR Spectrum of 3-methyl-1-propyl-1H-pyrazol-4-amine
An In-Depth Guide to the 1H NMR Spectral Analysis of 3-methyl-1-propyl-1H-pyrazol-4-amine: A Comparative Approach
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 3-methyl-1-propyl-1H-pyrazol-4-amine, a substituted aminopyrazole, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities associated with the pyrazole core.[1][2] This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a predictive interpretation grounded in established principles and comparative data from related structures.
Furthermore, we will objectively compare the utility of 1H NMR with other common analytical techniques, namely High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective and efficient analytical strategies for the characterization of such molecules.
While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on extensive literature data for analogous pyrazole derivatives.[3][4][5][6] The structure and proton numbering are shown below.
Structure of 3-methyl-1-propyl-1H-pyrazol-4-amine
Caption: Molecular structure and proton designations for 3-methyl-1-propyl-1H-pyrazol-4-amine.
The predicted chemical shifts (δ), multiplicities, and integration values for the protons in a typical deuterated solvent like CDCl₃ are summarized below.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
| f | H5 (Pyrazole Ring) | ~7.2 - 7.5 | Singlet (s) | 1H | The lone proton on the pyrazole ring. Its chemical shift is influenced by the N-propyl group and the adjacent C4-amine. In unsubstituted pyrazole, H3/H5 are around 7.6 ppm.[3] The electron-donating amine at C4 should shift this proton slightly upfield. |
| e | -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | The amine protons are subject to hydrogen bonding and exchange, leading to a broad signal.[7] The chemical shift can vary significantly with concentration and solvent. |
| a | N-CH₂-CH₂-CH₃ | ~3.9 - 4.1 | Triplet (t) | 2H | These protons are deshielded by the adjacent nitrogen atom of the pyrazole ring. Expected to be a triplet due to coupling with the adjacent 'b' methylene protons (3Jab). |
| d | C3-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Methyl group attached to the C3 position of the pyrazole ring. Appears as a singlet as there are no adjacent protons to couple with. |
| b | N-CH₂-CH₂-CH₃ | ~1.7 - 1.9 | Sextet or Multiplet (m) | 2H | Methylene protons of the propyl group. Will be split by both the 'a' (triplet) and 'c' (quartet) protons, resulting in a complex multiplet, likely a sextet. |
| c | N-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the propyl chain. Least deshielded alkyl protons. Appears as a triplet due to coupling with the adjacent 'b' methylene protons (3Jbc). |
Table 1: Predicted 1H NMR Spectral Data for 3-methyl-1-propyl-1H-pyrazol-4-amine.
Comparative Analysis of Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization and purity assessment.
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Precise proton environment, connectivity (through coupling), stereochemistry, quantitative analysis of components in a mixture. | Unambiguous structure determination, non-destructive, provides quantitative data.[8] | Requires relatively pure sample (>95%), can have signal overlap in complex molecules, lower sensitivity than MS. |
| HPLC-MS | Purity assessment, molecular weight confirmation, fragmentation patterns for structural clues. | High sensitivity (detects trace impurities), provides molecular weight, suitable for complex mixtures. | Does not provide detailed connectivity information like NMR, requires standards for quantification, destructive. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C-H, C=N). | Fast, inexpensive, provides a "fingerprint" of the molecule, good for identifying key functional groups.[9] | Provides limited information on the overall molecular skeleton, not suitable for distinguishing isomers with similar functional groups. |
Table 2: Comparison of 1H NMR with Alternative Analytical Methods.
Workflow for Structural Elucidation and Purity Assessment
A robust analytical workflow leverages the strengths of each technique to build a comprehensive and validated understanding of the compound.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminopyrazoles are of significant interest due to their diverse biological activities. The robust characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone technique for their structural elucidation. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 4-aminopyrazoles, offering a comparative perspective with other analytical techniques and furnishing field-proven experimental protocols.
The "Why" Behind the Method: Choosing Mass Spectrometry for 4-Aminopyrazole Analysis
The decision to employ mass spectrometry for the analysis of 4-aminopyrazoles is rooted in its unparalleled sensitivity, speed, and the wealth of structural information it provides from minimal sample amounts. Unlike spectroscopic methods that provide an averaged view of the molecular structure, mass spectrometry allows for the precise determination of molecular weight and the deduction of structural motifs through the analysis of fragmentation patterns. This is particularly crucial in drug development for impurity profiling, metabolite identification, and confirming the identity of synthesized compounds.
The two most common ionization techniques employed for the analysis of small molecules like 4-aminopyrazoles are Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive and reproducible fragmentation. This rich fragmentation pattern serves as a molecular fingerprint, ideal for structural elucidation and library matching.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly useful for generating intact protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻).[1] This is advantageous for confirming the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced, providing specific structural information.
The choice between EI and ESI depends on the analytical goal. For detailed structural characterization and identification, the rich fragmentation offered by EI is often preferred. For confirmation of molecular weight and targeted fragmentation analysis, ESI-MS/MS is the method of choice.
Deconstructing the Molecule: The Fragmentation Roadmap of 4-Aminopyrazoles
The fragmentation of 4-aminopyrazoles in the mass spectrometer is a complex process governed by the stability of the resulting ions and neutral losses. The pyrazole ring itself has characteristic fragmentation pathways, which are further influenced by the presence of the amino group at the C4 position.
Core Pyrazole Ring Fragmentation
Under electron ionization, the pyrazole ring typically undergoes two primary fragmentation processes[2][3]:
-
Expulsion of Hydrogen Cyanide (HCN): This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds. The pyrazole ring can rearrange and cleave to lose a stable neutral molecule of HCN (27 u).
-
Loss of Dinitrogen (N₂): Cleavage of the N-N bond, a characteristic feature of the pyrazole ring, can lead to the expulsion of a molecule of dinitrogen (28 u).
The presence and nature of substituents on the pyrazole ring can significantly influence which of these pathways is favored.[4]
The Influence of the 4-Amino Group
The amino group at the C4 position introduces additional and often dominant fragmentation pathways. The lone pair of electrons on the nitrogen atom can direct fragmentation, and the group itself can be eliminated. Research on related aminopyrazole isomers suggests the partial elimination of the amino group is a key fragmentation event.[2][5]
A proposed fragmentation pathway for a simple 4-aminopyrazole under electron ionization is outlined below:
Caption: Proposed EI fragmentation of 4-aminopyrazole.
Key Fragmentation Steps for 4-Aminopyrazole:
-
Initial Ionization: The process begins with the formation of the molecular ion ([M]⁺˙).
-
Loss of a Hydrogen Radical: A minor initial fragmentation can be the loss of a hydrogen atom to form the [M-1]⁺ ion.
-
Loss of the Amino Radical (•NH₂): A significant fragmentation pathway is the cleavage of the C-N bond, leading to the loss of an amino radical (•NH₂) and the formation of a stable pyrazolyl cation.
-
Ring Cleavage - Loss of HCN: The pyrazole ring can undergo cleavage to eliminate a neutral molecule of hydrogen cyanide (HCN).
-
Ring Cleavage - Loss of N₂: Another characteristic fragmentation of the pyrazole ring is the expulsion of a dinitrogen molecule.
-
Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of a hydrogen molecule (H₂).
The relative abundance of these fragment ions will depend on the specific substitution pattern of the 4-aminopyrazole derivative.
A Comparative Lens: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, small sample requirement, speed. | Isomeric differentiation can be challenging without standards, complex spectra can be difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds. | Unambiguous structure determination, information on stereochemistry and tautomerism.[6] | Lower sensitivity, larger sample requirement, longer acquisition times. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast, non-destructive, provides a characteristic fingerprint. | Limited structural information, complex spectra for larger molecules. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Definitive structural confirmation.[7] | Requires a suitable single crystal, which can be difficult to obtain. |
Logical Workflow for Structural Characterization:
A typical workflow for the comprehensive characterization of a novel 4-aminopyrazole derivative would involve:
-
LC-MS or GC-MS: To determine the molecular weight and obtain initial fragmentation data.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): For unambiguous structure elucidation.
-
IR Spectroscopy: To confirm the presence of key functional groups.
-
X-ray Crystallography (if possible): For absolute structural confirmation.
Caption: Integrated analytical workflow.
In the Lab: Field-Proven Protocols
The following are detailed, step-by-step methodologies for the analysis of 4-aminopyrazole derivatives using GC-MS and LC-MS/MS. These protocols are designed to be self-validating by including quality control checks.
Protocol 1: GC-MS Analysis of 4-Aminopyrazole Derivatives
This protocol is suitable for volatile and thermally stable 4-aminopyrazole derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the 4-aminopyrazole derivative.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions: [8]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak corresponding to the 4-aminopyrazole derivative in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms of pyrazoles and amines.
-
Compare the obtained spectrum with available mass spectral libraries (e.g., NIST, Wiley) for potential matches.
4. Quality Control:
-
Inject a solvent blank before and after the sample sequence to check for system contamination.
-
Run a standard of a known 4-aminopyrazole derivative (if available) to verify retention time and fragmentation pattern.
Protocol 2: LC-MS/MS Analysis of 4-Aminopyrazole Derivatives
This protocol is suitable for a broader range of 4-aminopyrazole derivatives, including those that are less volatile or thermally labile.
1. Sample Preparation: [9]
-
Accurately weigh approximately 1 mg of the 4-aminopyrazole derivative.
-
Dissolve in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Vortex thoroughly.
-
Perform serial dilutions in the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (Product Ion Scan):
-
Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.
-
Scan for product ions in a relevant mass range.
-
3. Data Analysis:
-
Identify the protonated molecule in the MS1 spectrum.
-
Analyze the product ion spectra obtained at different collision energies to identify characteristic fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and product ions.
4. Quality Control:
-
Inject a solvent blank between samples to prevent carryover.
-
Optimize collision energy for the specific compound of interest to obtain informative product ion spectra.
Conclusion
The mass spectrometric analysis of 4-aminopyrazoles provides invaluable information for their structural characterization. By understanding the fundamental fragmentation pathways of the pyrazole ring and the influence of the amino substituent, researchers can confidently interpret mass spectra to confirm molecular structures and identify unknowns. While both EI and ESI offer distinct advantages, a comprehensive approach often involves the synergistic use of mass spectrometry with other analytical techniques like NMR and IR spectroscopy. The provided protocols offer a robust starting point for the reliable and accurate analysis of this important class of compounds, empowering researchers in their drug discovery and development endeavors.
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Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5892. [Link]
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Shaker, Y. M., et al. (2018). An analytical method of heterocyclic amines by LC/MS. ResearchGate. [Link]
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Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Kumar, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances, 8(14), 7439-7461. [Link]
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El-Faham, A., et al. (2017). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Link]
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Jiang, L., et al. (2015). Basic Parameters for GC/MS Analysis. ResearchGate. [Link]
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Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828. [Link]
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Pospisil, J. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
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Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828. [Link]
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van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 1549-1559. [Link]
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Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
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Gellis, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8645-8658. [Link]
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Kalinin, V., et al. (2024). Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
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Afonin, A. V., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Chemical Bulletin, 53(10), 2354-2362. [Link]
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Abbasi, F. M., et al. (2025). X‐ray single crystal structure of 4 i. ResearchGate. [Link]
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Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI). Analytical Chemistry Class Notes. [Link]
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LibreTexts. (2022). 2.5E: GC Parameters. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). The amino group substituted on the pyrazole activates the ring by giving electrons. [Link]
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Ribeiro, A. F., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4272. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Daidone, G., et al. (2005). COMPARATIVE STRUCTURAL STUDIES OF 4-DIAZOPYRAZOLE DERIVATIVES BY X-RAY DIFFRACTION AND THEORETICAL INVESTIGATION. HETEROCYCLES, 65(11), 2753-2764. [Link]
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Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
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Hughes, C. A. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Birmingham. [Link]
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Daidone, G., et al. (2005). Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. ResearchGate. [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry, 23(1), 3-23. [Link]
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Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Galy, J. P., et al. (1993). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of the American Chemical Society, 115(22), 10324-10328. [Link]
-
Pop, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5651. [Link]
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Elnagdi, M. H., & Elmoghayar, M. R. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
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Comparative Structural Characterization of 3-Methyl-1-Propyl-1H-Pyrazol-4-Amine Intermediates
Introduction: The Regioselectivity Conundrum
In the development of kinase inhibitors and GPCR ligands, 3-methyl-1-propyl-1H-pyrazol-4-amine is a high-value scaffold. However, its synthesis is plagued by a fundamental regioselectivity challenge common to pyrazole chemistry: Annular Tautomerism .
When alkylating the precursor 3-methyl-4-nitro-1H-pyrazole , the electrophile (propyl iodide) can attack either the N1 or N2 nitrogen. This results in two distinct regioisomers:
-
Target Isomer (N1-alkylated): 3-methyl-1-propyl-4-nitro-1H-pyrazole.
-
Impurity Isomer (N2-alkylated): 5-methyl-1-propyl-4-nitro-1H-pyrazole.
Note: While IUPAC numbering rules may flip based on priority, for the sake of medicinal chemistry clarity, this guide refers to the isomers based on the relative position of the methyl group to the propyl chain (1,3- vs. 1,5-substitution).
Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide provides a definitive protocol for distinguishing these intermediates using NMR and compares synthetic routes to maximize yield.
Comparative Analytical Methods
The following table compares the efficacy of analytical techniques in distinguishing the 1,3-isomer from the 1,5-isomer.
Table 1: Analytical Technique Efficacy Matrix
| Technique | Discriminatory Power | Throughput | Key Diagnostic Feature |
| 1D 1H NMR | Moderate | High | Chemical shift of the C5-proton (or C3-proton). The 1,5-isomer proton typically resonates upfield relative to the 1,3-isomer. |
| 2D NOESY | High (Gold Standard) | Medium | Spatial Proximity: NOE correlation between N-Propyl |
| 13C NMR | Moderate | High | Carbon shifts of the methyl group differ ( |
| X-Ray | Definitive | Low | Unambiguous 3D structure; requires single crystal growth (often difficult for oils/low-melting solids). |
The Definitive Characterization Logic (NOESY)
The most reliable method for structural assignment without growing crystals is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . This method detects protons that are close in space (<5 Å), even if they are not bonded.
The Mechanism of Assignment[1]
-
Scenario A (Target: 1-Propyl-3-Methyl): The N-propyl group is at position 1. The Methyl is at position 3.[1][2][3][4][5][6] The Proton is at position 5.[2][3][6]
-
Observation: The N-propyl
-CH is spatially adjacent to the C5-Proton . -
Result: Strong NOE cross-peak between Propyl-CH
and Ring-H .
-
-
Scenario B (Impurity: 1-Propyl-5-Methyl): The N-propyl group is at position 1. The Methyl is at position 5.[3][5] The Proton is at position 3.[3][6]
-
Observation: The N-propyl
-CH is spatially adjacent to the C5-Methyl . -
Result: Strong NOE cross-peak between Propyl-CH
and Methyl-CH .
-
Visualization: Structural Assignment Workflow
Figure 1: Decision tree for the structural assignment of aminopyrazole intermediates using NOESY NMR.
Synthetic Routes Comparison
Choosing the right synthetic path determines whether you need to perform difficult separations.
Route A: Direct Alkylation (Semisynthesis)
-
Process: Alkylation of 3-methyl-4-nitro-1H-pyrazole with propyl iodide/bromide using a base (K
CO or NaH). -
Pros: Cheap starting materials; scalable.
-
Cons: Poor regioselectivity (typically 60:40 to 80:20 mixtures of 1,3 vs 1,5). Requires careful chromatography.
Route B: De Novo Cyclization
-
Process: Condensation of propylhydrazine with an enaminone (e.g., 2-((dimethylamino)methylene)-3-oxobutranitrile) or equivalent 1,3-electrophile.
-
Pros: High regioselectivity (>95:1). The hydrazine dictates the position of the N-alkyl group.
-
Cons: Precursors are more expensive or require multi-step synthesis.
Visualization: Synthesis Pathways
Figure 2: Comparison of Direct Alkylation (Route A) vs. De Novo Cyclization (Route B) pathways.
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct Alkylation (Route A)
Use this route for rapid access when chromatography is automated.
-
Dissolution: Dissolve 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in DMF (0.5 M).
-
Deprotonation: Add K
CO (2.0 eq) and stir at room temperature for 30 mins.-
Tip: Using Cs
CO can sometimes alter the ratio but K CO is standard.
-
-
Alkylation: Add 1-iodopropane (1.2 eq) dropwise. Stir at 60°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over MgSO
. -
Purification (Critical): Flash chromatography (Hexane:EtOAc gradient).
-
Elution Order: The 1-propyl-5-methyl isomer (impurity) is typically less polar and elutes first because the dipole moment is reduced compared to the 1,3-isomer.
-
Validation: Collect fractions and spot on TLC. The higher Rf spot is usually the 1,5-isomer.
-
Protocol 2: Reduction to Amine
The nitro group is stable; the amine is oxidation-sensitive. Perform immediately before use.
-
Hydrogenation: Dissolve the pure nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).
-
Reaction: Stir under H
balloon (1 atm) for 2-4 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Concentrate in vacuo. Do not heat above 40°C. The resulting amine is an oil that darkens upon air exposure. Store under Argon.
References
-
Regioselectivity in Pyrazole Alkylation
-
NMR Characterization of Pyrazoles
- L. Clavier et al. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega. 2017.
-
Structural Analysis Methodology
-
C. Silva et al. Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules. 2022.[6]
-
-
General Pyrazole Synthesis
- Review of Aminopyrazole Synthesis and Functionaliz
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difference between 3-methyl and 5-methyl aminopyrazole isomers
This guide serves as a definitive technical resource for distinguishing and utilizing 3-methyl-5-aminopyrazole and 5-methyl-3-aminopyrazole isomers. While often conflated due to tautomerism in their parent form, their distinction is critical in medicinal chemistry—particularly for kinase inhibitor development—where regiochemistry dictates biological activity.
The Identity Crisis: Tautomerism vs. Regioisomerism
1. The Parent Compound Paradox
In its unsubstituted form (CAS: 31230-17-8), "3-amino-5-methylpyrazole" and "5-amino-3-methylpyrazole" are identical due to rapid annular tautomerism (proton migration between N1 and N2). In solution at room temperature, they exist as a dynamic equilibrium.
-
The Trap: Purchasing "5-amino-3-methylpyrazole" from a vendor often yields the exact same bottle as "3-amino-5-methylpyrazole."
-
The Reality: The distinction only solidifies upon N-functionalization (alkylation, acylation, or arylation). Once the ring nitrogen is locked, two distinct regioisomers emerge with vastly different steric and electronic profiles.
2. Structural Dynamics Visualization
The following diagram illustrates the transition from a fluid tautomeric mixture to distinct, locked regioisomers.
Figure 1: The divergence of tautomeric parents into distinct regioisomers upon N-substitution.
Comparative Analysis: 3-Methyl vs. 5-Methyl Isomers[1]
When the nitrogen is substituted (e.g., N-phenyl, N-alkyl), the position of the methyl group relative to the N-substituent defines the isomer.
| Feature | 5-Amino-3-Methyl-1-R-Pyrazole | 3-Amino-5-Methyl-1-R-Pyrazole |
| Structure | Methyl is distal to N-substituent (C3). Amino is proximal (C5). | Methyl is proximal to N-substituent (C5). Amino is distal (C3). |
| Steric Hindrance | High (Amino group clashes with N-substituent). | Very High (Methyl group clashes with N-substituent). |
| Formation Favorability | Generally favored (Steric bulk of Methyl > Amino). | Disfavored (Methyl-R clash is energetically costly). |
| Reactivity (Exocyclic N) | More nucleophilic (Lone pair less hindered). | Less nucleophilic (Shielded by flanking methyl). |
| Key NMR Signal | NOE between N-R and Amino/C-H . | NOE between N-R and Methyl . |
Experimental Protocol: Regioselective Synthesis
Controlling which isomer forms is the primary challenge. The following protocol uses solvent polarity and steric control to steer selectivity.
Methodology: Regioselective N-Alkylation
Objective: To selectively synthesize the 1-alkyl-3-methyl-5-aminopyrazole (Isomer A) vs. 1-alkyl-5-methyl-3-aminopyrazole (Isomer B).
Reagents:
-
3(5)-amino-5(3)-methylpyrazole (1.0 eq)
-
Alkyl Halide (1.1 eq)[1]
-
Base: Cs₂CO₃ (Soft base) vs. NaH (Hard base)
-
Solvent: DMF (Polar Aprotic) vs. TFE (Fluorinated/Protic)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of parent pyrazole in anhydrous solvent (0.2 M).
-
For Kinetic Control (Favors less hindered N): Use THF or DCM at 0°C.
-
For Thermodynamic Control: Use DMF at 80°C.
-
-
Deprotonation:
-
Alkylation: Add Alkyl Halide dropwise.[1]
-
Quench & Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]
-
Purification: Flash chromatography (MeOH/DCM gradient). The isomers typically have ΔRf ≈ 0.1–0.2.
Regioselectivity Table:
| Conditions | Major Product | Mechanism |
| NaH / DMF / 0°C | Mixture (approx 1:1) | Rapid, unselective anion attack. |
| Cs₂CO₃ / DMF / 60°C | 5-amino-1-R-3-methyl | Thermodynamic equilibration favors less steric clash (Me vs R). |
| TFE (Trifluoroethanol) | 3-amino-1-R-5-methyl | H-bonding stabilizes the specific tautomer prior to attack. |
Analytical Validation: The "Self-Validating" NOE Protocol
You cannot rely on simple 1H NMR chemical shifts alone, as they vary wildly with concentration. You must use Nuclear Overhauser Effect (NOE) spectroscopy to prove regiochemistry.
Protocol: 1D NOE Difference Experiment
-
Sample Prep: Dissolve 10 mg of isolated isomer in 0.6 mL DMSO-d6. (CDCl3 may cause aggregation).
-
Target Selection: Identify the N-Alkyl protons (e.g., N-CH3 or N-CH2) and the C-Methyl protons.
-
Irradiation:
-
Experiment A: Irradiate the N-Alkyl resonance.
-
Experiment B: Irradiate the C-Methyl resonance.
-
-
Interpretation Logic:
Figure 2: Analytical decision tree for assigning pyrazole regiochemistry via NOE NMR.
References
-
Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Guides.
-
Regioselectivity of N-alkylation of 3-amino-5-methylpyrazole. Journal of Organic Chemistry, 2003, 68, 5977–5982.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. The Journal of Organic Chemistry, 2022.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI Molecules, 2025.
Sources
A Comparative Guide to the Elemental Analysis of 3-methyl-1-propyl-1H-pyrazol-4-amine and Related Heterocycles
For the diligent researcher in drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. Among the foundational techniques for confirming the identity and purity of a synthesized compound is elemental analysis. This guide provides an in-depth look at the elemental analysis of 3-methyl-1-propyl-1H-pyrazol-4-amine , a substituted pyrazole of interest, and compares its expected elemental composition with that of related heterocyclic compounds. We will delve into the theoretical underpinnings, present a standardized experimental protocol, and offer insights into the interpretation of the resulting data.
The Significance of Elemental Analysis in Compound Validation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone of chemical characterization. It provides the mass percentages of these elements in a sample, which can be compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a primary confirmation of the compound's empirical formula and a strong indicator of its purity. For novel compounds like 3-methyl-1-propyl-1H-pyrazol-4-amine, this analysis is a critical step in validating its synthesis before proceeding with more complex spectroscopic and biological assays.
Theoretical Elemental Composition of 3-methyl-1-propyl-1H-pyrazol-4-amine
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula.
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:
-
% Carbon (C): (7 * 12.01 g/mol ) / 139.20 g/mol * 100% = 60.40%
-
% Hydrogen (H): (13 * 1.01 g/mol ) / 139.20 g/mol * 100% = 9.41%
-
% Nitrogen (N): (3 * 14.01 g/mol ) / 139.20 g/mol * 100% = 30.18%
Comparative Elemental Analysis: A Broader Perspective
To contextualize the elemental composition of our target compound, it is instructive to compare it with other pyrazole derivatives. This comparison highlights how modifications to the pyrazole core, such as the addition or removal of alkyl groups, alter the elemental percentages.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N | Experimental %C | Experimental %H | Experimental %N |
| 3-methyl-1-propyl-1H-pyrazol-4-amine | C₇H₁₃N₃ | 139.20 | 60.40 | 9.41 | 30.18 | Not Available | Not Available | Not Available |
| 3,5-Dimethylpyrazole[1] | C₅H₈N₂ | 96.13 | 62.47 | 8.39 | 29.14 | 62.45 | 8.33 | 29.09 |
| 1H-Pyrazol-4-amine[2] | C₃H₅N₃ | 83.09 | 43.36 | 6.07 | 50.56 | 43.31 | 6.11 | 50.48 |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | C₆H₉N₃O₂ | 155.15 | 46.45 | 5.85 | 27.08 | 46.48 | 5.82 | 27.11 |
The data clearly illustrates that the relative percentages of carbon, hydrogen, and nitrogen are unique fingerprints of each molecule's specific constitution. For instance, the higher nitrogen content in 1H-Pyrazol-4-amine is a direct consequence of its smaller carbon framework relative to the three nitrogen atoms.
Experimental Protocol: CHN Combustion Analysis
The determination of carbon, hydrogen, and nitrogen percentages is most commonly achieved through combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a stream of oxygen at high temperatures. The resulting combustion gases are then passed through a series of detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. The presence of residual solvents or water will lead to inaccurate results.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to enclose the sample.
-
-
Instrument Setup:
-
Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide).
-
Set the combustion furnace temperature to 900-1000°C and the reduction furnace to 500-600°C.
-
Ensure a steady flow of high-purity helium as the carrier gas.
-
-
Combustion and Analysis:
-
The encapsulated sample is dropped into the combustion furnace.
-
The sample undergoes rapid and complete combustion in the presence of excess oxygen.
-
The resulting gas mixture (CO₂, H₂O, N₂, and NOx) is swept by the helium carrier gas through a reduction furnace (typically containing copper) to convert NOx to N₂.
-
The gases then pass through a series of traps to remove interfering substances.
-
-
Detection and Quantification:
-
The separated gases are detected by thermal conductivity or infrared detectors.
-
The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of each element.
-
Workflow and Data Interpretation
The following diagram illustrates the workflow for the elemental analysis of a novel compound like 3-methyl-1-propyl-1H-pyrazol-4-amine.
Sources
A Senior Application Scientist's Guide to Validating the Purity of Aminopyrazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, aminopyrazole scaffolds are indispensable building blocks for a multitude of therapeutic agents, including potent kinase inhibitors.[1][2] The isomeric and chemical purity of these synthons is not merely a matter of quality control; it is a critical determinant of a drug candidate's safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of aminopyrazole building blocks, grounded in scientific principles and practical, field-proven insights.
The Imperative of Purity in Aminopyrazole Scaffolds
Aminopyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and an exocyclic amino group. Their synthesis often involves the condensation of a hydrazine with a 1,3-dielectrophilic compound, a process that can lead to a variety of impurities, including regioisomers, starting material residues, and by-products.[3] The presence of these impurities can have significant downstream consequences, potentially leading to:
-
Altered Pharmacological Activity: Impurities may exhibit their own biological activity, leading to off-target effects or reduced efficacy of the active pharmaceutical ingredient (API).
-
Toxicity: Certain impurities, particularly potential genotoxic impurities (PGIs), can pose significant safety risks even at trace levels.[4]
-
Manufacturing Inconsistencies: Variability in the purity of starting materials can lead to inconsistent reaction yields and purification challenges in later synthetic steps.[5]
Therefore, a robust, multi-faceted analytical approach is essential to ensure the consistent quality and purity of aminopyrazole building blocks, in line with regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]
A Comparative Analysis of Core Analytical Techniques
A self-validating purity assessment relies on the orthogonal application of multiple analytical techniques. Each method provides a unique perspective on the sample's composition, and their collective data builds a comprehensive and trustworthy purity profile.
Chromatographic Techniques: The Workhorses of Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for separating and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile and thermally labile aminopyrazole derivatives. Its versatility allows for the separation of a wide range of impurities, including isomers and degradation products.
Causality Behind Experimental Choices: A reversed-phase HPLC method is typically the first choice for aminopyrazoles due to their moderate polarity. The selection of a C18 column provides a good balance of retention and resolution for a broad range of related substances. The mobile phase composition, particularly the pH, is critical for achieving good peak shape and resolution for these basic compounds. An acidic mobile phase ensures the protonation of the amino group, leading to sharper peaks and improved retention. Diode-Array Detection (DAD) or UV detection is employed for quantification, and the choice of wavelength is based on the UV absorbance maxima of the aminopyrazole core.
Experimental Protocol: Reversed-Phase HPLC for Aminopyrazole Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific aminopyrazole).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the aminopyrazole building block in the initial mobile phase composition at a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Purity (%) | >99.5% |
| Largest Impurity (%) | <0.1% |
| Total Impurities (%) | <0.5% |
| Relative Retention Time (RRT) of Known Impurities | e.g., Isomer A: 0.92, Starting Material B: 1.15 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, particularly residual solvents, which are strictly regulated by ICH Q3C and USP <467>.[9][10][11][12]
Causality Behind Experimental Choices: Headspace GC is the preferred injection technique for residual solvent analysis as it minimizes matrix effects from the non-volatile aminopyrazole. A polar column is often used to achieve good separation of a wide range of common organic solvents. Mass spectrometry provides definitive identification of the detected solvents.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace GC-MS system.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the aminopyrazole into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
Data Presentation:
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | < 50 | 3000 |
| Acetone | < 30 | 5000 |
| Dichloromethane | Not Detected | 600 |
Spectroscopic Techniques: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information, confirming the identity of the main component and enabling the characterization of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the aminopyrazole building block.[13][14] 2D NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguous assignment of all proton and carbon signals, which is crucial for distinguishing between isomers.[15][16]
Causality Behind Experimental Choices: The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, depends on the solubility of the aminopyrazole. The addition of a small amount of D₂O can help to identify exchangeable protons, such as those of the amino group.[17] The use of 2D NMR is a self-validating approach to structural confirmation, as the correlations observed must be consistent with the proposed structure.
Experimental Protocol: Structural Elucidation by NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the aminopyrazole in approximately 0.7 mL of a suitable deuterated solvent.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation: A comprehensive analysis of the 1D and 2D NMR spectra allows for the complete assignment of the molecular structure. For example, in a 5-aminopyrazole, the chemical shifts of the pyrazole ring protons and carbons, as well as the correlations observed in the HMBC spectrum between the amino protons and the pyrazole ring carbons, can definitively confirm the regiochemistry.[15][17]
Thermal Analysis: Assessing Physicochemical Properties
Differential Scanning Calorimetry (DSC) provides critical information about the thermal properties of the aminopyrazole, including its melting point and purity.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, the melting endotherm can be used to determine its purity based on the van't Hoff equation.[18][19]
Causality Behind Experimental Choices: A slow heating rate is used to ensure thermal equilibrium and to obtain a sharp, well-defined melting peak. The presence of impurities broadens the melting peak and lowers the melting point.[20][21] The analysis software can then calculate the mole percent purity.
Experimental Protocol: Purity Determination by DSC
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the aminopyrazole into an aluminum DSC pan and hermetically seal it.
-
Heating Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp at 1-2 °C/min to a temperature at least 20 °C above the melting point.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Data Analysis: Analyze the melting endotherm using the instrument's purity analysis software.
Data Presentation:
| Parameter | Value |
| Melting Point (Onset) | e.g., 175.2 °C |
| Purity (mol %) | >99.0% |
Visualizing the Workflow: A Unified Approach to Purity Validation
A logical and systematic workflow ensures that all aspects of purity are thoroughly investigated.
Caption: Workflow for the comprehensive purity validation of aminopyrazole building blocks.
The Logic of Orthogonal Methods
The strength of this multi-faceted approach lies in the orthogonality of the techniques.
Caption: Orthogonal analytical techniques for a robust purity assessment.
Conclusion: A Commitment to Quality
The validation of aminopyrazole building block purity is a critical, multi-step process that underpins the success of drug development programs. By employing a suite of orthogonal analytical techniques, each with its own specific strengths, researchers can build a comprehensive and reliable purity profile. This rigorous approach not only ensures compliance with regulatory standards but also provides the foundational confidence needed to advance promising drug candidates from the laboratory to the clinic.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- 3(5)-aminopyrazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- D'Atri, V., Fekete, S., Clarke, A., Veuthey, J.-L., & Guillarme, D. (2018). Recent Advances in Chromatography for Pharmaceutical Analysis. Analytical Chemistry, 91(1), 210–239.
- El-Faham, A., & El-Sayed, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–172.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2020). Frontiers in Chemistry, 8, 580.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017).
- <467> RESIDUAL SOLVENTS. (n.d.). USP.
- Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments.
- All About USP 467 Residual Solvent: Regulatory and Application Upd
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). Journal of Medicinal Chemistry.
- Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). enkrisi.
- Identification and structure elucidation by NMR spectroscopy. (2018).
- USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). ResolveMass.
- DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest.
- Impurities in new drug substances Q3A (R2). (2006, October 25). ICH.
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
- Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.).
- S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.).
- Regulatory Strategy for Starting Material Designation. (2010, January 1). Pharmaceutical Outsourcing.
- DSC purity determin
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2010). Journal of Young Pharmacists.
- APIC - Guide for auditing Registered Starting Material manufacturers. (n.d.).
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.
- How to design a purity test using HPLC. (2012, November 9).
- ICH Q11 Questions & Answers – Selection & Justification of Starting M
- <467> RESIDUAL SOLVENTS. (n.d.).
- Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare.
- Practical Applications to USP <467> Implement
Sources
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ospt.osi.lv [ospt.osi.lv]
- 10. agilent.com [agilent.com]
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- 12. <467> RESIDUAL SOLVENTS [drugfuture.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. tainstruments.com [tainstruments.com]
- 21. qualitest.ae [qualitest.ae]
Safety Operating Guide
3-methyl-1-propyl-1H-pyrazol-4-amine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-methyl-1-propyl-1H-pyrazol-4-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-methyl-1-propyl-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these practices become an integrated part of your laboratory's safety culture.
Section 1: Hazard Assessment and Chemical Profile
Proper disposal begins with a thorough understanding of the substance's chemical properties and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 3-methyl-1-propyl-1H-pyrazol-4-amine is not widely available, a presumptive hazard assessment can be conducted based on the known toxicology of related pyrazole derivatives.
Pyrazoles are a class of heterocyclic aromatic compounds that are biologically active, and many derivatives are used as pharmacophores in drug design[1]. This inherent biological activity necessitates that they be handled as potentially hazardous substances. GHS classifications for similar pyrazole amines frequently include warnings for skin irritation, serious eye irritation, and oral toxicity[2][3][4]. Therefore, 3-methyl-1-propyl-1H-pyrazol-4-amine must be treated as a hazardous waste unless definitively determined otherwise by your institution's Environmental Health & Safety (EHS) department.
Table 1: Presumptive Hazard Profile for 3-methyl-1-propyl-1H-pyrazol-4-amine
| Hazard Category | GHS Hazard Statement (Anticipated) | GHS Pictogram (Anticipated) | Rationale & Recommended Precautions |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][5][6] |
ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Many amine and pyrazole compounds exhibit oral toxicity. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use[6]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][5] | A common hazard for amine-containing compounds. Always wear nitrile gloves and a lab coat. Remove contaminated clothing promptly[3]. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3][7] | Direct contact can cause significant irritation or damage. Always wear chemical safety goggles or a face shield[5]. | |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects[5] | None | Many complex organic molecules are not readily biodegradable and can harm aquatic ecosystems. Never dispose of this chemical down the drain. |
Section 2: Core Principles of Compliant Chemical Disposal
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. The fundamental principle is "cradle-to-grave" management, meaning waste is regulated from the moment of generation until its final, safe disposal.
The Four Pillars of Laboratory Waste Management:
-
Characterization: All waste must be evaluated to determine if it is hazardous. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[11]. Based on the presumptive profile, 3-methyl-1-propyl-1H-pyrazol-4-amine should be managed as a toxic hazardous waste.
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions or the generation of toxic fumes[8][12]. This compound should be segregated from strong oxidizing agents and acids[3].
-
Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and always kept securely closed except when adding waste[8][11].
-
Communication: All waste containers must be accurately and clearly labeled with their contents to ensure safe handling and proper disposal by EHS personnel[11][13].
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of waste containing 3-methyl-1-propyl-1H-pyrazol-4-amine.
Required Materials
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass bottle with a screw-top cap)
-
Hazardous Waste Label/Tag (provided by your institution's EHS department)
-
Secondary containment bin (e.g., a plastic tub)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Disposal Workflow Diagram
Caption: Disposal decision workflow for 3-methyl-1-propyl-1H-pyrazol-4-amine waste.
Step-by-Step Protocol
Phase 1: At the Point of Generation
-
NEVER Dispose Down the Drain or in Solid Trash: This compound's potential toxicity and aquatic hazards strictly prohibit disposal via sewer or regular trash systems[14][13].
-
Minimize Waste: Whenever possible, reduce the scale of experiments to minimize the volume of chemical waste generated. Order only the quantity of chemical required for your research[11].
-
Segregate Waste Streams: Collect waste containing 3-methyl-1-propyl-1H-pyrazol-4-amine in a dedicated waste container. Do not mix with other waste streams, especially strong acids or oxidizers[12].
Phase 2: Containerization and Labeling
-
Select a Proper Container: Use a clean, empty container made of a material compatible with the chemical (e.g., the original manufacturer's bottle or a designated HDPE container). Ensure it has a secure, leak-proof screw-top cap[8]. The container must be in good condition with no cracks or residue on the outside.
-
Label Immediately: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS office[13].
-
Complete the Label:
-
Write the full chemical name: "Waste 3-methyl-1-propyl-1H-pyrazol-4-amine".
-
If it is a solution, list all components, including solvents, with their approximate percentages. The total must equal 100%.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Fill in the generator's name, lab location, and the date the container was started.
-
Phase 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container at or near the point of generation in a designated location known as a Satellite Accumulation Area (SAA)[11]. This must be within the control of the laboratory personnel generating the waste.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant, and leak-proof bin or tray. This secondary containment must be large enough to hold the entire contents of the container in case of a spill[12].
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste to it[11]. Evaporation of chemicals is not a permissible disposal method[12][13].
Phase 4: Arranging for Final Disposal
-
Monitor Accumulation: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (EPA P-list), the limit is one quart[11].
-
Request Pickup: Once the container is full, or if it has been in the SAA for more than 12 months, contact your institution's EHS department to schedule a waste pickup[11][12]. Follow their specific procedures for requesting collection.
-
Entrust to Professionals: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, which typically involves high-temperature incineration[15][16].
Section 4: Emergency Procedures
Spill Response:
-
Minor Spill: If a small amount is spilled, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Wear appropriate PPE. Collect the contaminated absorbent material and place it in your solid hazardous waste container. Decontaminate the area with soap and water.
-
Major Spill: Evacuate the immediate area. Alert nearby personnel and your laboratory supervisor. Contact your institution's EHS or emergency response team immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].
Disclaimer: This guide is intended for informational purposes and is based on general best practices and regulations. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety department for policies and procedures applicable to your location.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). EHRS - University of Pennsylvania. Available at: [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Available at: [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center. Available at: [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Available at: [Link]
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3-methyl-1H-pyrazol-4-amine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
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Waste, Chemical, and Cleanup Enforcement. (2024, April 15). US EPA. Available at: [Link]
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]
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Hazardous Waste. (2026, February 12). US EPA. Available at: [Link]
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Pyrazole - Hazardous Agents. (n.d.). Haz-Map. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Available at: [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). C&EN, YouTube. Available at: [Link]
-
Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. (n.d.). Cole-Parmer. Available at: [Link]
-
3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid - Hazard. (n.d.). US EPA. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Available at: [Link]
-
5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
